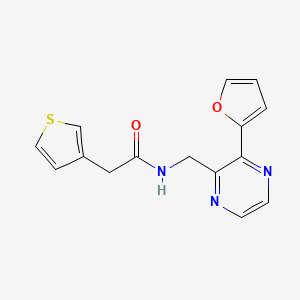
(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-methylsulfanylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-methylsulfanylprop-2-enenitrile is a useful research compound. Its molecular formula is C17H16N2O2S2 and its molecular weight is 344.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Material Science
Synthesis and Polymer Chemistry
Research in material science often explores the synthesis and functional applications of complex molecules similar to "(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-methylsulfanylprop-2-enenitrile." For instance, the oxidative polymerization of aniline has been studied for producing polyaniline, which is a conductive polymer with potential applications in electronics, coatings, and sensors (Chang, Shen, & Ho, 1995). Such research may provide insights into synthesizing and modifying compounds with sulfanyl and anilino groups for specific material properties.
Environmental and Catalytic Applications
Degradation of Organic Pollutants
The degradation of organic pollutants, such as aniline derivatives, in environmental contexts has been explored using various catalytic and chemical methods. A study on the degradation of aniline using zero-valent iron as an activator of persulfate reveals the potential for applying related chemistry to environmental remediation efforts. The activation leads to the generation of sulfate free radicals, which are effective in degrading organic pollutants (Hussain, Zhang, & Huang, 2014).
Advanced Material Applications
Electronics and Solar Cells
Modifications of zinc oxide with various compounds, including those with sulfone functionalities, have been investigated for their applications in transparent electrodes for solar cells. These modifications aim to alter the work function of zinc oxide to enhance the efficiency and performance of solar cell structures (Lange et al., 2015). This area of research might provide a context for the utilization of compounds with similar structural features for the development of optoelectronic devices.
Analytical Chemistry Applications
Mechanistic Studies in Chemical Reactions
The E/Z photoisomerization of compounds containing anilino and sulfanyl groups has been studied for understanding the mechanisms underlying chemical reactions under irradiation. Such studies are crucial for designing light-responsive materials and molecules for various applications, including molecular switches and sensors (Chiacchio, Musumarra, & Purrello, 1988).
Propiedades
IUPAC Name |
(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-methylsulfanylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-13-8-10-15(11-9-13)23(20,21)16(12-18)17(22-2)19-14-6-4-3-5-7-14/h3-11,19H,1-2H3/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLISWHDZCAMBQ-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=CC=C2)\SC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)

![4-(Pyridin-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2869952.png)
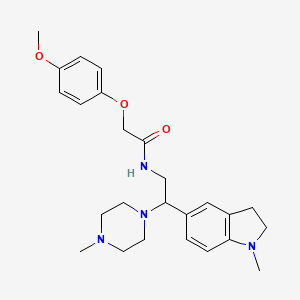
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-5-(phenylmethyl)-, (3aR,4R,6aS)-](/img/structure/B2869954.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazino]acetamide](/img/structure/B2869957.png)

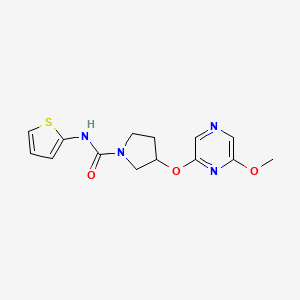
![6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2869964.png)
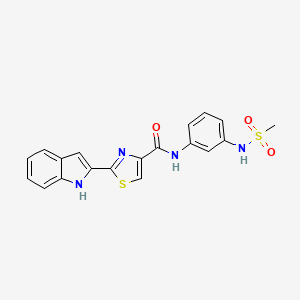

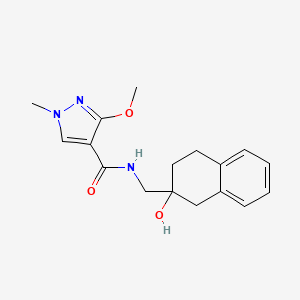
![Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2869970.png)
